molecular formula C32H38N4O6S B611405 Tmc-647055 CAS No. 1204416-97-6

Tmc-647055

Cat. No. B611405
M. Wt: 606.738
InChI Key: UOBYJVFBFSLCTQ-UHFFFAOYSA-N
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Description

TMC-647055 is an experimental antiviral drug developed as a treatment for hepatitis C . It is currently in clinical trials as a combination treatment with ribavirin and simeprevir . It acts as a potent HCV NS5B polymerase inhibitor and has shown nanomolar cellular potency (EC50 of 82 nM) with minimal associated cell toxicity (CC50>20 μM) and promising pharmacokinetic profiles in rats and dogs .


Molecular Structure Analysis

TMC-647055 has a complex molecular structure with the molecular formula C32H38N4O6S . Its average mass is 606.732 Da and its monoisotopic mass is 606.251221 Da . The compound belongs to the class of organic compounds known as macrolactams .

Scientific Research Applications

Energy Storage and Conversion

TMC-647055, as a transition metal carbide (TMC), has been explored for its applications in energy storage and conversion. This includes its use in electrodes for fuel cells and batteries. The properties of TMCs like TMC-647055, such as their electrochemical characteristics, have been shown to be advantageous in lithium-ion and sodium-ion batteries, as well as in supercapacitors. These materials also demonstrate potential in electrocatalytic reactions like oxygen evolution and reduction, and hydrogen evolution, which are critical in energy conversion processes (Zhong et al., 2016).

Nanotechnology and Material Science

In the field of nanotechnology and material science, TMC-647055 has been investigated for its potential in creating two-dimensional layered nanostructures. These structures are crucial for understanding the relationship between structure, function, and practical applications in various fields. Solution-based chemical methods have been used for controlling the size, composition, and crystal phases of these nanostructures, highlighting the material's versatility and importance in scientific research (Han et al., 2018).

Supra-Molecular Chemistry and Drug Delivery

The use of TMCs in supra-molecular chemistry, particularly in drug delivery systems, is another significant application. For instance, N,N,N-Trimethyl chitosan (TMC), a type of TMC, has been utilized for the development of biocompatible nanocomplexes for gene delivery. These complexes have been shown to be effective in encapsulating and delivering oligonucleotides and other macromolecules, demonstrating the potential of TMC-647055 in pharmaceutical applications (Santos et al., 2015).

Catalysis and Electrochemical Reactions

TMC-647055 has also been studied for its role in catalysis and electrochemical reactions. Its unique electronic structure, which contributes to high electrical conductivity and chemical stability, makes it an attractive candidate for various electrocatalytic applications. This includes hydrogen production and nitrogen fixation, which are key processes in sustainable energy technologies (Kuang et al., 2020).

Environmental Applications

In environmental applications, TMC-647055 has shown potential in the development of transport membrane condensers (TMC). These devices, based on capillary condensation properties of nano-scale porous membrane materials, can recover waste heat and water in various industrial settings. This highlights the material's significance in energy efficiency and environmental sustainability (Soleimanikutanaei et al., 2018).

Safety And Hazards

As an experimental drug, TMC-647055 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental exposure, follow the recommended first aid measures .

Future Directions

TMC-647055 is currently in clinical trials as a combination treatment with ribavirin and simeprevir for the treatment of hepatitis C . The drug is being developed by Janssen R&D Ireland (formerly Tibotec Pharmaceuticals) . As an investigational drug, its future directions will depend on the outcomes of these clinical trials and regulatory approvals.

properties

IUPAC Name

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O6S/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBYJVFBFSLCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152860
Record name TMC-647055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,19-Methano-3,7:4,1-dimetheno-1H,11H-14,10,2,9,11,17-benzoxathiatetraazacyclodocosine-8,18(9H,15H)-dione, 27-cyclohexyl-12,13,16,17-tetrahydro-22-methoxy-11,17-dimethyl-, 10,10-dioxide

CAS RN

1204416-97-6
Record name 2,19-Methano-3,7:4,1-dimetheno-1H,11H-14,10,2,9,11,17-benzoxathiatetraazacyclodocosine-8,18(9H,15H)-dione, 27-cyclohexyl-12,13,16,17-tetrahydro-22-methoxy-11,17-dimethyl-, 10,10-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204416-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TMC-647055
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204416976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TMC-647055
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TMC-647055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMC-647055
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BD024G7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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